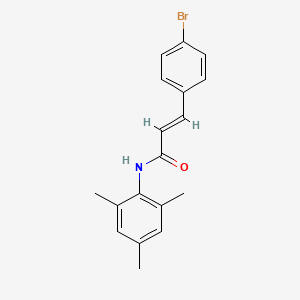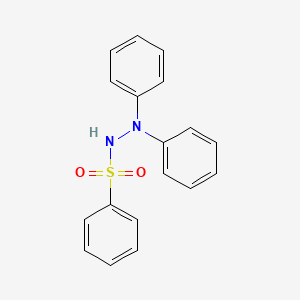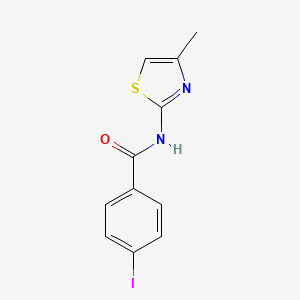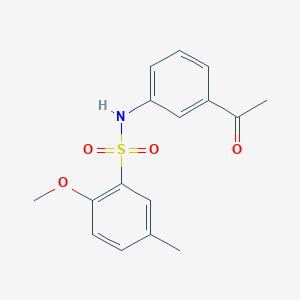
(2E)-3-(4-bromophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-bromophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-bromophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2,4,6-trimethylaniline.
Condensation Reaction: The aldehyde group of 4-bromobenzaldehyde reacts with the amine group of 2,4,6-trimethylaniline in the presence of a base such as sodium hydroxide to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.
Amidation: The amine undergoes an amidation reaction with acryloyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-bromophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-bromophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its specific functional groups.
Medicine
Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (2E)-3-(4-bromophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and trimethylphenyl groups may facilitate binding to specific sites, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-chlorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
- (2E)-3-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
- (2E)-3-(4-methylphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
Uniqueness
The presence of the bromine atom in (2E)-3-(4-bromophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide distinguishes it from its analogs, potentially leading to different reactivity and biological activity.
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO/c1-12-10-13(2)18(14(3)11-12)20-17(21)9-6-15-4-7-16(19)8-5-15/h4-11H,1-3H3,(H,20,21)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJENCVSBPLKFQZ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclobutanecarboxamide](/img/structure/B5710725.png)
![N-[2-(2,4-dimethylanilino)-2-oxoethyl]benzamide](/img/structure/B5710730.png)
![N-(2-bromophenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5710744.png)

![N-{2-[(2-methylphenyl)amino]-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B5710765.png)

![4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5710774.png)
![2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710782.png)
![4-pyridin-2-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine](/img/structure/B5710785.png)
![N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylsulfanylacetamide](/img/structure/B5710790.png)
![N-[2,3-dihydro-1-benzofuran-5-yl(3-hydroxycyclobutyl)methyl]-1-(4-methylphenyl)cyclopropanecarboxamide](/img/structure/B5710809.png)

![(4-Chlorophenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B5710813.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5710819.png)
